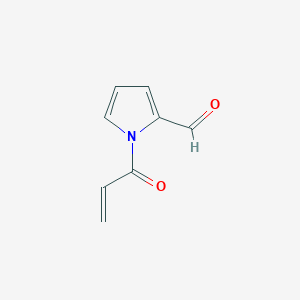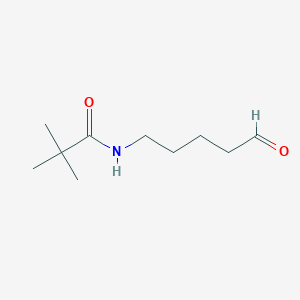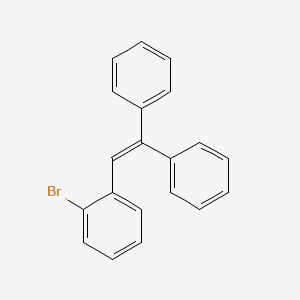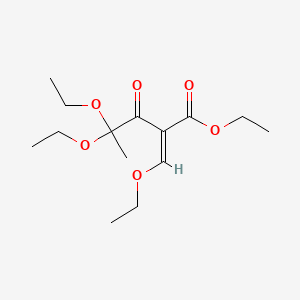
1-Acryloyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acryloyl-1H-pyrrole-2-carbaldehyde is a compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in the synthesis of pharmaceuticals and agrochemicals. The compound’s structure consists of a pyrrole ring with an acryloyl group and a formyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acryloyl-1H-pyrrole-2-carbaldehyde can be synthesized through various methods. One common method involves the reaction of pyrrole-2-carboxaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Acryloyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acryloyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-Acryloyl-1H-pyrrole-2-carboxylic acid.
Reduction: 1-Acryloyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Acryloyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acryloyl-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The formyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
1-Acryloyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives such as:
Pyrrole-2-carboxaldehyde: Lacks the acryloyl group, making it less reactive in certain chemical reactions.
1-Acryloyl-1H-pyrrole: Lacks the formyl group, which may reduce its ability to form hydrogen bonds and other interactions.
2-Acryloylpyrrole: Similar structure but with the acryloyl group attached at a different position, potentially affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of both the acryloyl and formyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1-prop-2-enoylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO2/c1-2-8(11)9-5-3-4-7(9)6-10/h2-6H,1H2 |
InChI Key |
FYVONFKEMPEICX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1C=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















